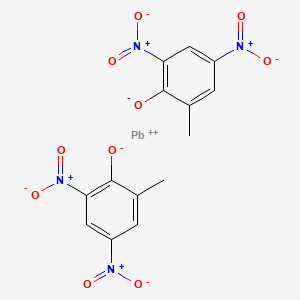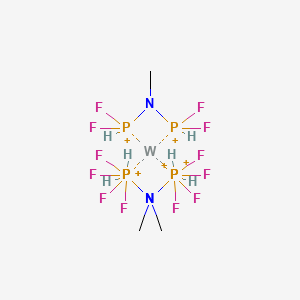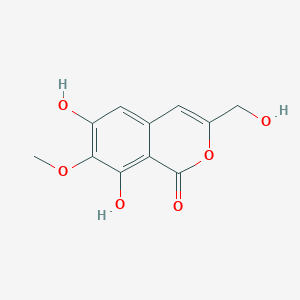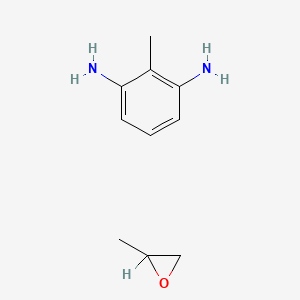
Lead(2+) 4,6-dinitro-o-cresolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead(2+) 4,6-dinitro-o-cresolate: is a chemical compound with the molecular formula C14H10N4O10Pb It is a derivative of 4,6-dinitro-o-cresol, which is known for its use as a pesticide The compound is characterized by the presence of lead(2+) ions complexed with 4,6-dinitro-o-cresolate anions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lead(2+) 4,6-dinitro-o-cresolate typically involves the reaction of lead(2+) salts with 4,6-dinitro-o-cresol. The process can be summarized as follows:
Preparation of 4,6-dinitro-o-cresol: This involves the nitration of o-cresol using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4 and 6 positions.
Formation of this compound: The 4,6-dinitro-o-cresol is then reacted with a lead(2+) salt, such as lead(2+) acetate or lead(2+) nitrate, in an aqueous medium. The reaction mixture is stirred and heated to facilitate the formation of the lead(2+) complex.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of reactants to the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: Lead(2+) 4,6-dinitro-o-cresolate undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can undergo oxidation reactions, leading to the formation of nitroso or other oxidized derivatives.
Reduction: The nitro groups can also be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium borohydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (chlorine, bromine) or sulfonating agents.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds with different functional groups replacing the nitro groups.
Wissenschaftliche Forschungsanwendungen
Lead(2+) 4,6-dinitro-o-cresolate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving lead complexes and nitroaromatic compounds.
Biology: The compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in the development of lead-based pharmaceuticals.
Industry: It is used in the manufacturing of certain industrial products, including pigments and coatings.
Wirkmechanismus
The mechanism of action of Lead(2+) 4,6-dinitro-o-cresolate involves its interaction with biological molecules and cellular pathways. The compound can act as an uncoupler of oxidative phosphorylation, disrupting the production of adenosine triphosphate (ATP) in cells. This leads to a decrease in cellular energy levels and can result in various physiological effects. The nitro groups in the compound also contribute to its reactivity and potential toxicity.
Vergleich Mit ähnlichen Verbindungen
4,6-Dinitro-o-cresol: The parent compound, known for its use as a pesticide.
Dinoseb: A related compound with a similar structure but different substituents on the aromatic ring.
Dinoterb: Another related compound with tert-butyl substituents.
Uniqueness: Lead(2+) 4,6-dinitro-o-cresolate is unique due to the presence of lead(2+) ions, which impart distinct chemical and physical properties compared to other similar compounds. The lead(2+) complexation enhances its stability and reactivity, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
65121-76-8 |
|---|---|
Molekularformel |
C14H10N4O10Pb |
Molekulargewicht |
601 g/mol |
IUPAC-Name |
lead(2+);2-methyl-4,6-dinitrophenolate |
InChI |
InChI=1S/2C7H6N2O5.Pb/c2*1-4-2-5(8(11)12)3-6(7(4)10)9(13)14;/h2*2-3,10H,1H3;/q;;+2/p-2 |
InChI-Schlüssel |
GCEXLEGHSWACSY-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=CC(=C1[O-])[N+](=O)[O-])[N+](=O)[O-].CC1=CC(=CC(=C1[O-])[N+](=O)[O-])[N+](=O)[O-].[Pb+2] |
Verwandte CAS-Nummern |
534-52-1 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(E)-1-Phenyl-N-{1-[3-(trifluoromethyl)phenyl]prop-1-en-2-yl}methanimine](/img/structure/B14499844.png)
![1-Ethynyl-1,1,2,2-tetramethyl-2-[3-(pentamethyldisilanyl)propyl]disilane](/img/structure/B14499850.png)
![[Benzylsulfonyl(phenyl)methyl]sulfonylmethylbenzene](/img/structure/B14499853.png)

![Methyl [(3,5-dimethylphenoxy)methoxy]acetate](/img/structure/B14499867.png)

![6-Methoxy-3,3'-dimethyl-8-nitro-2,2'-spirobi[[1]benzopyran]](/img/structure/B14499881.png)


![2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14499918.png)
